molecular formula C12H16N2O4 B554530 Cbz-D-2,4-Diaminobutyric acid CAS No. 70882-66-5

Cbz-D-2,4-Diaminobutyric acid

Cat. No.: B554530
CAS No.: 70882-66-5
M. Wt: 252,27 g/mole
InChI Key: KXMSCBRTBLPGIN-SNVBAGLBSA-N
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Description

Cbz-D-2,4-Diaminobutyric acid, also known as N-alpha-Cbz-D-2,4-diaminobutanoic acid, is a derivative of 2,4-diaminobutyric acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is a white or off-white powder with a molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-2,4-Diaminobutyric acid typically involves the protection of the amino groups of 2,4-diaminobutyric acid. One common method is the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale protection of 2,4-diaminobutyric acid using automated reactors and continuous flow systems. The use of biocatalysts and chiral technology methods can also be employed to enhance the yield and stereoselectivity of the product .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Cbz-D-2,4-Diaminobutyric acid is synthesized through multi-step processes involving protection, functionalization, and deprotection.

Peptide Coupling and Conjugation

The compound participates in peptide bond formation due to its dual amino and carboxyl functionalities:

Cbz Group Removal

The benzyloxycarbonyl (Cbz) group is cleaved under specific conditions:

MethodConditionsOutcome
HydrogenolysisH<sub>2</sub> (1 atm), 10% Pd/C, ethanolYields D-2,4-diaminobutyric acid ( ).
Acidic Hydrolysis6M HCl, 110°C, 12hForms D-2,4-diaminobutyric acid dihydrochloride ( ).

Boc Protection Exchange

The γ-amino group can be reprotected with tert-butoxycarbonyl (Boc) for orthogonal synthesis:

  • Reaction: Boc anhydride, DMAP, THF, 0°C → RT

  • Yield: ~80% ( ).

Neuropharmacological Reactivity

Though primarily a synthetic intermediate, its deprotected form (2,4-DABA) exhibits biological activity:

  • Receptor Interaction: Binds ionotropic glutamate receptors (e.g., NMDA, AMPA), causing neuronal depolarization ( ).

  • Transport System A Activation: Sodium-dependent uptake leads to osmotic lysis in glioma cells ( ).

Critical Parameters

FactorImpact
pHDegrades rapidly in strong acids (pH < 2) or bases (pH > 10) ( ).
SolventStable in THF, DCM, and ethyl acetate; decomposes in DMSO ( ).
TemperatureOptimal reactions at 0–25°C; exothermic above 40°C ( ).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield
Homoserine route ( )Mild conditions, scalableMulti-step purification50%
Glutamine degradation ( )Short pathwayLow yield (18–42%), expensive reagents30%
γ-Butyrolactone bromination ( )High purityRequires toxic bromine45%

Scientific Research Applications

Peptide Synthesis

Cbz-D-2,4-diaminobutyric acid is widely used in the synthesis of peptides. Its benzyloxycarbonyl (Cbz) protecting group allows for selective reactions during peptide formation, making it a valuable intermediate in the construction of complex peptide structures. The ability to incorporate this amino acid into peptides can enhance their stability and biological activity.

Key Characteristics:

  • Molecular Formula: C12H16N2O4
  • Molecular Weight: 252.27 g/mol
  • CAS Number: 70882-66-5

Role as a GABA Reuptake Inhibitor

Research indicates that 2,4-diaminobutyric acid acts as a GABA transaminase inhibitor and a GABA reuptake inhibitor. By inhibiting the enzyme responsible for the breakdown of gamma-aminobutyric acid (GABA), this compound can elevate GABA levels in the brain, potentially influencing neurological functions and offering therapeutic benefits for conditions such as epilepsy and anxiety disorders .

Pharmaceutical Development

The compound's structural properties make it an attractive candidate for the development of new pharmaceutical agents. Its derivatives have been explored for their potential use in treating various neurological disorders due to their ability to modulate neurotransmitter levels.

Case Study 1: Anticonvulsant Properties

A study examining the anticonvulsant effects of 2,4-diaminobutyric acid demonstrated its potential efficacy against seizures induced by picrotoxin. However, long-term use raised concerns about paradoxical effects, including potential convulsions .

Case Study 2: Neuroprotective Effects

Research has shown that compounds similar to this compound exhibit neuroprotective effects by enhancing GABAergic transmission. This property suggests potential applications in neurodegenerative diseases where GABAergic dysfunction is prevalent .

Mechanism of Action

The primary mechanism of action of Cbz-D-2,4-Diaminobutyric acid involves the inhibition of gamma-aminobutyric acid transaminase, an enzyme responsible for the conversion of gamma-aminobutyric acid to glutamate. By inhibiting this enzyme, this compound elevates the levels of gamma-aminobutyric acid, which can have various physiological effects, including anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutyric acid: The parent compound without the benzyloxycarbonyl protecting group.

    N-Boc-D-2,4-Diaminobutyric acid: Another derivative with a tert-butoxycarbonyl (Boc) protecting group.

    L-2,4-Diaminobutyric acid: The L-enantiomer of 2,4-diaminobutyric acid .

Uniqueness

Cbz-D-2,4-Diaminobutyric acid is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis .

Biological Activity

Cbz-D-2,4-Diaminobutyric acid (Cbz-D-DAB) is a derivative of 2,4-diaminobutyric acid (DABA), an amino acid known for its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores the biological activity of Cbz-D-DAB, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : Cbz-D-2,4-diaminobutanoic acid
  • CAS Number : 305-62-4
  • Molecular Formula : C₆H₁₁N₃O₂
  • Molecular Weight : 143.17 g/mol

Cbz-D-DAB primarily acts as a GABA transaminase inhibitor , which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. GABA is a crucial inhibitory neurotransmitter that helps regulate neuronal excitability. By inhibiting GABA transaminase, Cbz-D-DAB prevents the breakdown of GABA, thus enhancing its availability and activity in the central nervous system .

Key Mechanisms:

  • GABA Reuptake Inhibition : Cbz-D-DAB also functions as a GABA reuptake inhibitor, further contributing to elevated GABA levels .
  • Antitumor Activity : In vitro studies have shown that DABA exhibits potent antitumor activity against human glioma cells due to its ability to induce cellular lysis through osmotic mechanisms .

Neuropharmacological Effects

The neuropharmacological profile of Cbz-D-DAB includes:

  • Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects; however, chronic usage may paradoxically induce seizures .
  • Neurotoxicity : While it has therapeutic potential, DABA can be neurotoxic and may cause liver damage upon prolonged exposure .

Antitumor Effects

Research indicates that Cbz-D-DAB demonstrates significant antitumor properties:

  • Mechanism : It is suggested that the uptake of DABA by glioma cells leads to osmotic lysis, effectively reducing tumor viability .
  • Case Studies : Various in vitro studies have documented the efficacy of DABA derivatives in inhibiting glioma cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
GABA Transaminase InhibitionIncreases GABA levels by preventing its breakdown ,
GABA Reuptake InhibitionEnhances GABA availability in the CNS
Anticonvulsant EffectsPotential anticonvulsant properties
Antitumor ActivityInduces lysis in glioma cells

Case Studies

Several studies have investigated the effects of Cbz-D-DAB and related compounds:

  • Study on Glioma Cells :
    • Researchers observed that treatment with DABA led to significant apoptosis in glioma cell lines. The mechanism was attributed to osmotic stress induced by high intracellular concentrations of DABA .
  • Neurotoxicity Assessment :
    • A longitudinal study assessed the neurotoxic effects of DABA derivatives on animal models. Results indicated dose-dependent liver damage and neurotoxicity, highlighting the need for careful dosage management in therapeutic applications .
  • Pharmacological Review :
    • A comprehensive review highlighted various pharmacological properties of DABA derivatives, including their roles in modulating neurotransmitter systems and potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cbz-D-2,4-Diaminobutyric acid, and how can purity be optimized during synthesis?

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the α-amino group of D-2,4-diaminobutyric acid. Key steps include selective protection of the α-amine using benzyl chloroformate (Cbz-Cl) under basic conditions, followed by purification via recrystallization or reverse-phase HPLC. To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Storage at 2–8°C in anhydrous conditions is critical to prevent decomposition .

Q. How can researchers confirm the stereochemical configuration of this compound?

Chiral HPLC or capillary electrophoresis with a chiral stationary phase is recommended to distinguish the D- and L-enantiomers. Comparative analysis with commercially available L-2,4-diaminobutyric acid (CAS 1758-80-1) can validate enantiomeric purity. Circular dichroism (CD) spectroscopy may also provide secondary confirmation of the D-configuration .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is effective for separating polar diamino acids. Pre-column derivatization with dansyl chloride or o-phthalaldehyde enhances detection sensitivity. Ensure method validation includes spike-recovery tests in relevant biological fluids (e.g., plasma, cerebrospinal fluid) to account for matrix effects .

Advanced Research Questions

Q. What experimental designs are appropriate to investigate the role of this compound in modulating GABAergic systems?

As a derivative of 2,4-diaminobutyric acid (a weak GABA transaminase inhibitor with IC50_{50} >500 μM), this compound may interact with GABA metabolism. Design in vitro assays using purified GABA transaminase and synaptic vesicles to measure GABA accumulation via fluorometric or radiometric methods. Include positive controls (e.g., vigabatrin) and negative controls (unprotected D-2,4-diaminobutyric acid) to assess the impact of the Cbz group on inhibitory activity .

Q. How does this compound influence DNA stability in prebiotic or nucleic acid-interaction studies?

Molecular dynamics simulations and thermal denaturation assays (UV-Vis monitoring at 260 nm) can evaluate its binding to DNA duplexes. Studies on related compounds (e.g., L-2,4-diaminobutyric acid) show that basic diamino acids reduce the stability gap between AT- and GC-rich DNA sequences by neutralizing phosphate charges. Compare results with arginine or lysine to determine sequence-specific effects .

Q. What strategies mitigate cross-reactivity issues when using immunoassays to study this compound in biological samples?

Cross-reactivity with structurally similar compounds (e.g., DL-2,4-diaminobutyric acid, γ-aminobutyric acid) is a known challenge. Employ orthogonal methods such as LC-MS/MS to validate ELISA results. If cross-reactivity exceeds 0.01% (as seen in some assays), pre-treat samples with solid-phase extraction or immunoaffinity columns to isolate the target analyte .

Q. How can contradictory data on the antitumor activity of diamino acids be resolved in preclinical models?

Discrepancies may arise from differences in cell permeability, metabolic stability, or model systems. Use isogenic cell lines with varying expression of GABA transaminase or amino acid transporters to isolate mechanism-specific effects. In vivo studies should include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and compare tumor growth inhibition between Cbz-protected and unprotected analogs .

Q. Methodological Considerations Table

Research Focus Recommended Techniques Key References
Synthesis & PurificationChiral HPLC, Recrystallization, NMR Validation
GABA Transaminase AssayRadiometric 14^{14}C-GABA Metabolism Assay
DNA Interaction StudiesThermal Denaturation, Molecular Dynamics Simulation
Bioanalytical QuantificationLC-MS/MS with HILIC Column, Derivatization

Properties

IUPAC Name

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427170
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70882-66-5
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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